2-Tert-butyl-1,3-dimethylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

1985-64-4 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

2-tert-butyl-1,3-dimethylbenzene |

InChI |

InChI=1S/C12H18/c1-9-7-6-8-10(2)11(9)12(3,4)5/h6-8H,1-5H3 |

InChI Key |

KSHRLMQTTISAEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

2-tert-butyl-1,3-dimethylbenzene CAS number 1985-64-4

An In-depth Technical Guide to 2-tert-butyl-1,3-dimethylbenzene

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1985-64-4), a substituted aromatic hydrocarbon. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis via Friedel-Crafts alkylation, spectroscopic characterization, key reactions, and potential applications. Emphasis is placed on the mechanistic rationale behind synthetic protocols and the practical aspects of handling and safety.

Introduction and Core Properties

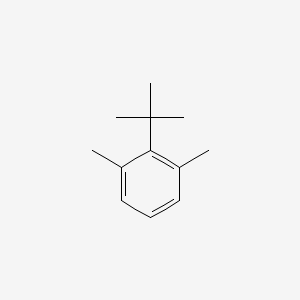

This compound, also known as 2,6-dimethyl-t-butylbenzene, is an organic compound featuring a benzene ring substituted with two methyl groups and one tert-butyl group.[1] Its structure presents significant steric hindrance around the tert-butyl group, which influences its reactivity and physical properties. This compound serves as a valuable intermediate in organic synthesis and finds application in various industrial sectors.[2]

Chemical Identity and Physical Data

A summary of the key identifiers and physicochemical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1985-64-4 | PubChem[1] |

| Molecular Formula | C₁₂H₁₈ | PubChem[1] |

| Molecular Weight | 162.27 g/mol | PubChem[1] |

| Appearance | Powder or liquid | Amadis Chemical[3] |

| Purity | Typically ≥97% | Amadis Chemical[3][4] |

Synthesis and Mechanism: The Friedel-Crafts Alkylation Approach

The primary route for synthesizing substituted xylenes like this compound is the Friedel-Crafts alkylation.[5] This classic electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring using an alkyl halide and a strong Lewis acid catalyst.[6][7]

Causality of the Reaction

In this synthesis, m-xylene (1,3-dimethylbenzene) is the aromatic substrate, and a tert-butyl source, such as tert-butyl chloride, serves as the alkylating agent. A Lewis acid, typically iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is required to generate the electrophile—the tert-butyl carbocation.[6]

The two methyl groups on m-xylene are ortho-, para-directing activators. However, the substitution pattern of the final product is heavily influenced by both electronic effects and steric hindrance. The bulky tert-butyl group will preferentially add to a position that minimizes steric clash with the existing methyl groups. While the 4- and 6-positions are electronically activated (para and ortho to a methyl group, respectively), the 2-position is also activated (ortho to both methyl groups). The formation of the 2-substituted product is sterically hindered but electronically favorable. In practice, Friedel-Crafts alkylations can be complex, sometimes yielding a mixture of isomers, and the reaction conditions can be tuned to favor a specific product.[5] Some studies have shown that under certain conditions, the thermodynamically controlled product, 1,3,5-trisubstituted benzene, can be formed due to the reversibility of the alkylation reaction.[5]

Visualizing the Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established Friedel-Crafts alkylation procedures.[5][6]

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas trap (e.g., a Pasteur pipet leading to a tube with moist cotton and litmus paper), add m-xylene and tert-butyl chloride.[6]

-

Cooling: Clamp the flask and cool the mixture in an ice-water bath to approximately 0-5 °C.

-

Catalyst Addition: Once the mixture is cold, quickly weigh and add the Lewis acid catalyst (e.g., iron(III) chloride or aluminum chloride) to the reaction flask.[6] Immediately seal the system.

-

Reaction Progression: A short induction period is typically followed by vigorous bubbling as hydrogen chloride (HCl) gas evolves.[6] Maintain the reaction in the ice bath, stirring continuously, until the rate of gas evolution subsides (typically 30-60 minutes).

-

Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Quenching & Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold water to decompose the catalyst. Add a suitable organic solvent (e.g., dichloromethane) if necessary. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally, brine.[6]

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter the solution to remove the drying agent. The solvent can then be removed using a rotary evaporator to yield the crude product, which can be further purified by distillation if necessary.[5]

Spectroscopic and Analytical Characterization

Accurate identification of the synthesized product is critical. A combination of spectroscopic methods is employed for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the substitution pattern. For this compound, one would expect distinct signals for the aromatic protons, the two methyl groups, and the tert-butyl group. Due to the molecule's symmetry, the two methyl groups are equivalent, and the protons on the tert-butyl group are also equivalent.

-

Aromatic Protons (Ar-H): Signals would appear in the aromatic region (~7.0 ppm). The splitting pattern will depend on the coupling between the adjacent aromatic protons.[8]

-

Methyl Protons (-CH₃): A singlet corresponding to the six protons of the two equivalent methyl groups would be expected in the alkyl region (~2.3 ppm).[8]

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet for the nine equivalent protons of the tert-butyl group would appear further upfield (~1.3 ppm).[9]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present.

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.

-

C-H Stretching (Aliphatic): Strong peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and tert-butyl groups.

-

C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

-

C-H Bending: Characteristic bends for substituted benzenes appear in the fingerprint region (< 900 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For C₁₂H₁₈, the molecular ion peak [M]⁺ would be observed at m/z = 162. A prominent peak at m/z = 147 ([M-15]⁺) is expected, corresponding to the loss of a methyl group, which is a characteristic fragmentation pattern for compounds with a tert-butyl group.[10][11]

Reactivity and Synthetic Utility

This compound can serve as a starting material for more complex molecules. The steric hindrance from the tert-butyl group can direct subsequent reactions to the less hindered positions on the aromatic ring.

Electrophilic Aromatic Substitution: Bromination

The aromatic ring can undergo further electrophilic substitution. For example, bromination can be achieved using bromine and a catalyst like iron powder.[12] The position of bromination will be directed by the existing alkyl groups.

Caption: Bromination of this compound.

Protocol: Synthesis of 2-Bromo-5-tert-butyl-1,3-dimethylbenzene

This protocol is based on a literature procedure for the bromination of a related xylene derivative.[12]

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve this compound and a catalytic amount of iron powder in a suitable solvent like chloroform.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Add a solution of bromine in chloroform dropwise via the addition funnel. Maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Workup: Pour the reaction mixture into a cold, dilute aqueous solution of NaOH to neutralize excess acid and bromine. Separate the organic layer, wash with water and brine, and dry over MgSO₄.

-

Purification: After filtering and concentrating the solution, the crude product can be purified by recrystallization from a solvent like ethanol to yield the title compound.[12]

Applications in Research and Industry

While specific, high-volume applications for the 2-isomer are not as widely documented as for its 5-tert-butyl isomer, substituted xylenes are important in several fields.

-

Chemical Intermediate: It serves as a building block for the synthesis of more complex molecules, including ligands, specialty polymers, and potentially active pharmaceutical ingredients (APIs). The related compound 5-tert-butyl-m-xylene is a known precursor in the synthesis of xylometazoline.[13]

-

Solvent: Due to its non-polar, aromatic nature, it can be used as a solvent in specific industrial applications, such as in coatings, adhesives, and cleaning agents.[2]

-

Material Science: Bulky substituents like the tert-butyl group are used to create materials with specific physical properties, such as thermal stability and solubility. For instance, related tert-butyl benzene derivatives are used as initiators in cationic polymerization to produce materials like polyisobutylene.[14]

-

Raw Material: It is a potential raw material in the manufacturing of dyes and materials for the rubber and plastics industry.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential. The following information is a summary based on data for structurally similar flammable aromatic hydrocarbons.

-

GHS Hazards: Typically classified as a flammable liquid. May cause skin irritation.[15]

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof equipment.

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place and keep the container tightly closed. Keep cool.

-

-

First Aid:

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water. If irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 529015, this compound.

- Young, J. (2022). Friedel-Crafts Alkylation of m-Xylene. YouTube.

- PEARL (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Plymouth University.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Art and Science of Synthesizing Tert-butyl m-Xylene: A Look at Friedel-Crafts Alkylation.

- LookChem (n.d.). Cas 1985-64-4, Benzene, 2-(1,1-dimethylethyl)-1,3-dimethyl-.

- Wiley-VCH GmbH (2025). 2-tert-Butyl-5-(tert-butyldimethylsiloxy)-1,3-dimethylbenzene. SpectraBase.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220364, 2-Bromo-5-tert-butyl-1,3-dimethylbenzene.

- CPAChem (2023). Safety data sheet for tert-Butylbenzene.

- Chegg (2021). Friedel-Crafts reactions Preparation of: 1,3 – Dimethyl-5-tert-butylbenzene.

- University of Toronto (2014). The Friedel-Crafts Reaction.

- NIST (n.d.). Benzene, 1,3,5-tri-tert-butyl-. NIST Chemistry WebBook.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7366, Tert-Butylbenzene.

- Google Patents (1935). US2023566A - Process for preparing tertiary-butyl-meta-xylene.

- Wikipedia (n.d.). 5-tert-Butyl-m-xylene.

- Wikipedia (n.d.). Aromatic compound.

- Google Patents (n.d.). WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds.

- NIST (n.d.). Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-. NIST Chemistry WebBook.

- Doc Brown's Chemistry (n.d.). 1,3-dimethylbenzene H-1 proton nmr spectrum.

- Google Patents (n.d.). US3284523A - Method for making 5-t-butyl-m-xylene.

- ResearchGate (n.d.). EI mass spectrum and fragmentation scheme of the tert-butyl-dimethylsilyl derivative of 3,4-dimethylbenzoic acid.

- NIST (n.d.). 5-t-Butyl-1,2,3-trimethylbenzene Mass Spectrum. NIST Chemistry WebBook.

- PrepChem.com (n.d.). Preparation of tert-butylbenzene.

- OC-Praktikum.de (2006). Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride.

- ResearchGate (n.d.). FT-IR spectrum of tert-butyl....

- The University of Georgia (n.d.). t-Butylbenzene.

- Wiley-VCH GmbH (2025). 2-tert-Butyl-3,3-dimethyl-1-butene. SpectraBase.

- MassBank (2008). 1,3-DI-TERT-BUTYLBENZENE; EI-B; MS.

- Wiley-VCH GmbH (2025). 4-tert-Butyl-1,3-dimethyl-benzene. SpectraBase.

Sources

- 1. This compound | C12H18 | CID 529015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound, CasNo.1985-64-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. This compound,1985-64-4-Amadis Chemical [amadischem.com]

- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-t-Butyl-1,2,3-trimethylbenzene [webbook.nist.gov]

- 12. 2-bromo-5-(tert-butyl)-1,3-dimethylbenzene synthesis - chemicalbook [chemicalbook.com]

- 13. 5-tert-Butyl-m-xylene - Wikipedia [en.wikipedia.org]

- 14. WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds - Google Patents [patents.google.com]

- 15. fr.cpachem.com [fr.cpachem.com]

Introduction: Unveiling a Sterically Influential Scaffold

An In-depth Technical Guide to the Molecular Structure of 2-tert-Butyl-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as tert-butyl-m-xylene, is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈.[1] As a substituted benzene derivative, its structure is defined by a central benzene ring functionalized with two methyl groups at the 1 and 3 positions, and a bulky tert-butyl group at the 2 position. This specific substitution pattern creates a sterically crowded environment on the aromatic ring, a feature that profoundly influences its chemical reactivity, spectroscopic properties, and utility as a synthetic building block.

In the fields of medicinal chemistry and materials science, sterically hindered aromatic compounds are of significant interest. The strategic incorporation of bulky groups like the tert-butyl moiety can serve to protect adjacent functional groups, direct the regioselectivity of subsequent reactions, and modulate the pharmacokinetic properties of drug candidates by shielding metabolically susceptible sites.[2][3] This guide provides a detailed examination of the molecular structure of this compound, its spectroscopic signature, a validated synthetic approach, and its broader implications in advanced chemical design.

Core Molecular Structure and Conformational Analysis

The defining characteristic of this compound is the steric strain imposed by the proximity of the large tert-butyl group to the two ortho-positioned methyl groups. This steric hindrance forces the substituents to adopt conformations that minimize repulsive interactions, which can lead to slight distortions of the benzene ring from perfect planarity and affect the bond angles between the ring carbons and the substituent groups.[4]

The tert-butyl group, with its tetrahedral carbon atom bonded to three methyl groups, has a large van der Waals radius. Its placement between two other substituents significantly shields the ipso-carbon (C2) and the adjacent aromatic protons. This "steric insulation" is a critical factor in determining the molecule's reactivity profile.[5]

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Data

Precise identification and characterization of this compound rely on a combination of physical property measurements and spectroscopic analysis. While comprehensive experimental spectra for this specific isomer are not widely published, its spectroscopic signature can be reliably predicted based on the well-understood effects of its constituent functional groups and by comparison with its isomers.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 1985-64-4 | [1] |

| Molecular Formula | C₁₂H₁₈ | [1] |

| Molecular Weight | 162.27 g/mol | [1] |

| XLogP3 | 4.3 |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The symmetry and substitution pattern give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

-

¹H NMR Spectroscopy: The molecule possesses several electronically distinct protons. The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet. The six protons of the two methyl groups are also equivalent and will appear as another singlet. The three aromatic protons are non-equivalent and will likely appear as a complex multiplet pattern in the aromatic region.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -C(CH ₃)₃ | ~1.3 | Singlet | 9H | Standard range for tert-butyl protons.[6] |

| Ar-CH ₃ | ~2.3 | Singlet | 6H | Benzylic protons, deshielded by the ring.[7] |

| Ar-H | 6.9 - 7.2 | Multiplet | 3H | Aromatic region; complex splitting expected.[7] |

-

¹³C NMR Spectroscopy: Due to symmetry, several carbon atoms are equivalent. We would predict a total of 8 distinct signals: 2 for the tert-butyl group (quaternary and primary), 2 for the methyl groups and their attached ring carbons, and 4 for the remaining aromatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| -C (CH₃)₃ | ~34 | Quaternary carbon of the t-butyl group.[8] |

| -C(C H₃)₃ | ~31 | Primary carbons of the t-butyl group.[8] |

| Ar-C H₃ | ~21 | Methyl group carbons.[9] |

| C 1, C 3 | ~137 | Aromatic carbons bonded to methyl groups.[10] |

| C 2 | ~149 | Aromatic carbon bonded to the t-butyl group.[10] |

| C 4, C 6 | ~125 | Aromatic C-H carbons.[9] |

| C 5 | ~128 | Aromatic C-H carbon.[9] |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H and C-C bond vibrations. Key absorptions are expected for the aromatic ring and the aliphatic substituents.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2970-2850 | C-H Stretch | Aliphatic (t-Butyl, Methyl) |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| 1365 | C-H Bend | t-Butyl (characteristic doublet) |

| 850-750 | C-H Bend | Aromatic (substitution pattern) |

Proposed Synthesis: Friedel-Crafts Alkylation

A robust and industrially scalable method for synthesizing this compound is the Friedel-Crafts alkylation of m-xylene.[11] This electrophilic aromatic substitution reaction utilizes an alkyl halide (tert-butyl chloride) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a tert-butyl carbocation, which then alkylates the aromatic ring.[12][13]

The choice of a tertiary halide is crucial as the resulting tertiary carbocation is stable and not prone to rearrangement, ensuring the selective installation of the tert-butyl group.[14] The methyl groups on m-xylene are ortho, para-directing; alkylation is sterically favored at the 2-position over the 4- or 6-positions.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: A Representative Procedure

Objective: To synthesize this compound via Friedel-Crafts alkylation.

Materials:

-

m-Xylene

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Ice-cold water

-

Concentrated HCl

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, condenser, ice bath

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.

-

Initial Charge: Charge the flask with m-xylene and anhydrous dichloromethane.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water, deactivating the catalyst.

-

Electrophile Addition: Add tert-butyl chloride to the addition funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C. Causality: Slow addition controls the exothermic reaction and minimizes potential side reactions like polyalkylation.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Slowly and carefully pour the reaction mixture over crushed ice. Add a small amount of concentrated HCl to dissolve any aluminum salts. Causality: The quench deactivates the AlCl₃ catalyst and separates the organic product from the inorganic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any residual acid. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Applications in Drug Discovery and Advanced Synthesis

The this compound scaffold is more than a simple solvent or intermediate. The principles embodied by its structure—namely, steric shielding and controlled substitution—are directly applicable to modern drug design.

-

Metabolic Shielding: In drug development, a common failure point is rapid metabolic degradation by cytochrome P450 enzymes. Introducing a bulky tert-butyl group near a metabolically labile position can act as a "steric shield," hindering enzyme access and thereby increasing the drug's half-life and oral bioavailability.[2]

-

Receptor Selectivity: The defined three-dimensional shape of the tert-butyl group can be exploited to enhance binding affinity and selectivity for a specific biological target. By occupying a particular hydrophobic pocket in a receptor or enzyme active site, it can orient the rest of the molecule for optimal interaction, discriminating between closely related receptor subtypes.

-

Bioisosteric Replacement: The benzene ring is a ubiquitous feature in pharmaceuticals but can be associated with metabolic liabilities. Saturated, C(sp³)-rich scaffolds are increasingly used as "bioisosteres" to replace benzene rings, often improving properties like solubility and metabolic stability.[15][16][17] Understanding the steric and electronic properties of substituted benzenes like this compound provides a crucial baseline for designing such advanced bioisosteric replacements.

References

- BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.

- Barclay, L. R. C., et al. (n.d.). Sterically Hindered Aromatic Compounds. IV.

- BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.

- Poater, J., et al. (2018). Steric/π-Electronic Insulation of the carbo-Benzene Ring: Dramatic Effects of tert-Butyl Versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties. PubMed. [Link]

- Cetin, M. M. (2026). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Thieme.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0061749).

- MacMillan, D. W. C., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PubMed Central.

- Unknown. (2014). The Friedel-Crafts Reaction.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Unknown. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.

- Meanwell, N. A. (2021).

- MacMillan, D. W. C., et al. (n.d.). General Access to Cubanes as Benzene Bioisosteres. PubMed Central.

- Doc Brown's Chemistry. (n.d.). C8H10 1,3-dimethylbenzene H-1 proton nmr spectrum.

- Unknown. (n.d.).

- Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide.

- EduBirdie. (n.d.). Friedel-Crafts Alkylation | Eastern Kentucky University.

- LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Unknown. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. CyberLeninka.

- SpectraBase. (n.d.). 2-tert-Butyl-3,3-dimethyl-1-butene - Optional[13C NMR] - Chemical Shifts.

- American Chemical Society. (2022). Saturated bioisosteres of benzene: Unique building blocks for drug discovery - ACS Fall 2025.

- NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR.

Sources

- 1. This compound | C12H18 | CID 529015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Steric/π-Electronic Insulation of the carbo-Benzene Ring: Dramatic Effects of tert-Butyl versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-tert-Butyl-3,5-dimethylbenzene(98-19-1) 1H NMR [m.chemicalbook.com]

- 7. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. 1-tert-Butyl-3,5-dimethylbenzene(98-19-1) 13C NMR [m.chemicalbook.com]

- 10. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 13C NMR [m.chemicalbook.com]

- 11. scribd.com [scribd.com]

- 12. ocf.berkeley.edu [ocf.berkeley.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cerritos.edu [cerritos.edu]

- 15. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Saturated bioisosteres of benzene: Unique building blocks for drug discovery - American Chemical Society [acs.digitellinc.com]

An In-Depth Technical Guide to the Synthesis of 2-tert-butyl-1,3-dimethylbenzene from m-Xylene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butyl-1,3-dimethylbenzene, a valuable alkylated aromatic compound, from meta-xylene. The core of this process is the Friedel-Crafts alkylation, a cornerstone of organic synthesis for forging carbon-carbon bonds on aromatic rings.[1][2] This document will delve into the mechanistic intricacies of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that govern the yield and purity of the final product. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound, also known as tert-butyl-m-xylene, is an important intermediate in the synthesis of various organic molecules.[3][4] Its applications span from the production of fragrances and pharmaceuticals to its use as a building block in materials science.[1][5] The strategic introduction of a bulky tert-butyl group to the m-xylene scaffold significantly alters its physical and chemical properties, making it a versatile precursor for further functionalization.

The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of m-xylene.[1][6] This classic electrophilic aromatic substitution reaction involves the reaction of an alkyl halide, in this case, tert-butyl chloride, with an aromatic ring in the presence of a Lewis acid catalyst.[2][7][8] While seemingly straightforward, the reaction's success hinges on a nuanced understanding of the underlying mechanism and careful control of reaction conditions to maximize the desired product and minimize side reactions.

Mechanistic Insights: The Friedel-Crafts Alkylation Pathway

The synthesis of this compound from m-xylene proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

Step 1: Generation of the Electrophile

The reaction is initiated by the interaction of the alkylating agent, tert-butyl chloride, with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2][7] The Lewis acid coordinates with the chlorine atom of tert-butyl chloride, weakening the C-Cl bond and facilitating the formation of a tert-butyl carbocation. This carbocation is the active electrophile in the reaction.

Step 2: Electrophilic Attack on the Aromatic Ring

The electron-rich π-system of the m-xylene ring acts as a nucleophile and attacks the electrophilic tert-butyl carbocation. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

Step 3: Regioselectivity

The directing effects of the two methyl groups on the m-xylene ring play a crucial role in determining the position of the incoming tert-butyl group. Methyl groups are ortho, para-directing activators. However, the steric bulk of the tert-butyl group significantly influences the regioselectivity. Attack at the ortho positions (2 and 6) is sterically hindered. While the para position (5) is electronically favored, the position between the two methyl groups (2-position) is also a site of substitution. The formation of 1-tert-butyl-3,5-dimethylbenzene (alkylation at the 5-position) can also occur.[10] The distribution of isomers is highly dependent on the reaction conditions.

Step 4: Deprotonation and Regeneration of Aromaticity

In the final step, a weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new tert-butyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.[9]

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| m-Xylene | C₈H₁₀ | 106.17 | 25 mL |

| tert-Butyl chloride | C₄H₉Cl | 92.57 | 10 mL |

| Anhydrous Ferric Chloride | FeCl₃ | 162.20 | 1.0 g |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL |

| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | 50 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 5 g |

Procedure:

-

Reaction Setup: To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 25 mL of m-xylene and 50 mL of dichloromethane. The top of the condenser should be fitted with a gas trap (e.g., a calcium chloride drying tube connected to a bubbler containing mineral oil) to vent the HCl gas produced during the reaction.[7]

-

Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. With vigorous stirring, carefully add 1.0 g of anhydrous ferric chloride to the reaction mixture.

-

Addition of Alkylating Agent: Place 10 mL of tert-butyl chloride in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for another 2 hours. The reaction progress can be monitored by the evolution of HCl gas, which will slow down as the reaction approaches completion.[7]

-

Workup:

-

Carefully quench the reaction by slowly adding 50 mL of cold water to the flask. This will decompose the catalyst and any unreacted tert-butyl chloride.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic solution to remove the sodium sulfate.

-

Remove the dichloromethane solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

-

Critical Parameters and Optimization

Several factors can influence the outcome of the Friedel-Crafts alkylation of m-xylene. Careful control of these parameters is essential for achieving a high yield and purity of the desired product.

-

Catalyst: While aluminum chloride is a very active catalyst, ferric chloride is often preferred due to its milder nature, which can help to reduce the formation of byproducts.[11] The amount of catalyst is also critical; using a minimal amount is often sufficient and can prevent side reactions.[6]

-

Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction and to minimize side reactions such as polyalkylation and isomerization.[6][12]

-

Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting materials. However, prolonged reaction times can lead to the formation of undesired isomers through thermodynamic control.[8]

-

Purity of Reagents: The use of anhydrous reagents and solvents is crucial, as water can deactivate the Lewis acid catalyst.[9][13]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mt.com [mt.com]

- 3. lookchem.com [lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. 5-tert-Butyl-m-xylene - Wikipedia [en.wikipedia.org]

- 6. US2023566A - Process for preparing tertiary-butyl-meta-xylene - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 9. youtube.com [youtube.com]

- 10. Solved In a Friedel-Crafts reaction using meta-xylene, | Chegg.com [chegg.com]

- 11. journals.christuniversity.in [journals.christuniversity.in]

- 12. researchgate.net [researchgate.net]

- 13. beyondbenign.org [beyondbenign.org]

Friedel-Crafts alkylation mechanism for tert-butyl-m-xylene

An In-depth Technical Guide to the Friedel-Crafts Alkylation of m-Xylene: Mechanism and Synthesis of 5-tert-Butyl-m-xylene

Abstract

The Friedel-Crafts alkylation, a cornerstone of organic synthesis, provides a powerful method for the formation of carbon-carbon bonds on aromatic rings.[1][2] This guide offers a comprehensive examination of the Friedel-Crafts alkylation mechanism as applied to the synthesis of 5-tert-butyl-m-xylene, an important intermediate in the production of fragrances and pharmaceuticals.[3][4][5] We will delve into the mechanistic intricacies, the critical role of the Lewis acid catalyst, the directing effects of the substituents on the aromatic substrate, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of this classic electrophilic aromatic substitution reaction.

Introduction: The Friedel-Crafts Alkylation

Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring.[1][2] The two main types are alkylation and acylation, both of which proceed via electrophilic aromatic substitution.[1][2] Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6][7] The catalyst's primary function is to generate a carbocation electrophile, which is then attacked by the electron-rich aromatic ring.[8][9]

While broadly applicable, the Friedel-Crafts alkylation has several limitations that must be considered in experimental design:

-

Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, potentially leading to a mixture of products.[6][9]

-

Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups.[10][11]

-

Substrate Limitations: The reaction fails with strongly deactivated aromatic rings and those containing certain substituents like amines that react with the Lewis acid catalyst.[11]

This guide will focus on a specific, well-behaved example: the alkylation of m-xylene with tert-butyl chloride, which largely circumvents the issue of carbocation rearrangement due to the high stability of the tertiary carbocation.

The Mechanism of tert-Butyl-m-xylene Synthesis

The synthesis of 5-tert-butyl-m-xylene from m-xylene and tert-butyl chloride is a classic example of electrophilic aromatic substitution. The reaction proceeds through a series of well-defined steps, each critical for the successful formation of the final product.

Step 1: Generation of the Electrophile

The reaction is initiated by the activation of the alkyl halide (tert-butyl chloride) by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[7][12] The Lewis acid coordinates with the chlorine atom of tert-butyl chloride, weakening the carbon-chlorine bond and facilitating its cleavage.[9] This generates a highly stable tertiary carbocation (the tert-butyl cation) and the tetrachloroaluminate anion ([AlCl₄]⁻).[9][12]

Caption: Electrophilic attack and subsequent deprotonation in the formation of 5-tert-butyl-m-xylene.

Step 3: Deprotonation and Regeneration of the Catalyst

In the final step, a proton (H⁺) is abstracted from the arenium ion by the tetrachloroaluminate anion ([AlCl₄]⁻). [2]This restores the aromaticity of the ring, yielding the final product, 5-tert-butyl-m-xylene. This step also regenerates the Lewis acid catalyst (AlCl₃) and produces hydrogen chloride (HCl) as a byproduct. [2][13]

Experimental Protocol: Synthesis of 5-tert-Butyl-m-xylene

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure a thorough understanding of the experimental choices.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| m-Xylene | 106.17 | 0.864 | 12.2 mL | ~0.1 |

| tert-Butyl Chloride | 92.57 | 0.846 | 12.5 mL | ~0.11 |

| Anhydrous AlCl₃ | 133.34 | - | 1.0 g | ~0.0075 |

Step-by-Step Methodology

-

Reaction Setup:

-

Assemble a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Causality: The reaction is moisture-sensitive as water will react with and deactivate the AlCl₃ catalyst. [12][13] * To the top of the condenser, attach a gas trap consisting of a tube leading to a beaker containing a dilute sodium hydroxide solution or wet cotton to neutralize the HCl gas produced during the reaction. [13][14]Causality: HCl is a corrosive gas, and its safe neutralization is paramount.

-

-

Initiation of the Reaction:

-

In the round-bottom flask, combine m-xylene (12.2 mL) and tert-butyl chloride (12.5 mL). [15] * Cool the flask in an ice-water bath. Causality: The Friedel-Crafts alkylation is an exothermic reaction. Cooling helps to control the reaction rate and prevent unwanted side reactions. [13] * While stirring, slowly and carefully add anhydrous aluminum chloride (1.0 g) in small portions. [15]Causality: A slow, portion-wise addition of the catalyst prevents an uncontrolled, vigorous reaction.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 30 minutes. You should observe the evolution of HCl gas. [14]

-

-

Quenching the Reaction:

-

After the reaction period, slowly and cautiously pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 25 mL of water. [16]Causality: The addition of water deactivates the AlCl₃ catalyst by hydrolysis and dissolves the inorganic salts. [13]This is an exothermic process, hence the use of ice to control the temperature.

-

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer containing the product and a lower aqueous layer.

-

Separate the layers and wash the organic layer sequentially with:

-

20 mL of 5% sodium bicarbonate solution. Causality: To neutralize any remaining acidic components. [13] * 20 mL of saturated sodium chloride solution (brine). Causality: To pre-dry the organic layer by removing the bulk of dissolved water. [13] * Dry the organic layer over anhydrous sodium sulfate. Causality: To remove residual water.

-

-

Decant the dried organic solution into a clean, dry round-bottom flask.

-

Remove the unreacted m-xylene and any other volatile impurities via simple distillation or rotary evaporation. [17] * The final product, 5-tert-butyl-m-xylene, can be further purified by fractional distillation under reduced pressure if necessary. [16]

-

Trustworthiness: Self-Validation and Characterization

The success of the synthesis can be validated through various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-tert-butyl-m-xylene (162.27 g/mol ). [3][17]* Infrared (IR) Spectroscopy: To confirm the presence of the aromatic ring and the alkyl substituents. The IR spectrum will show characteristic C-H stretching and bending frequencies for the aromatic and alkyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the tert-butyl protons with characteristic chemical shifts and integration values.

Conclusion

The Friedel-Crafts alkylation of m-xylene with tert-butyl chloride is a robust and illustrative example of electrophilic aromatic substitution. By understanding the underlying mechanism, the role of the catalyst, and the factors governing regioselectivity, researchers can effectively synthesize 5-tert-butyl-m-xylene. The provided protocol, grounded in established chemical principles, offers a reliable methodology for achieving a high yield of the desired product. Careful attention to the anhydrous conditions and controlled reaction temperature are critical for success.

References

- Friedel–Crafts reaction. (n.d.). In Wikipedia.

- The function of AlCl_3 in Friedel-Craft's reaction is to. (n.d.). Allen.

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts.

- What is the role of anhydrous aluminum chloride in a friedel craft reaction? (2017, December 5). Quora.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.

- Friedel-Crafts Alkylation of m-Xylene. (2022, April 2). YouTube.

- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.

- Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. (2022, September 15). ACS Publications.

- Reaction: Alkylation via Friedel-Crafts. (n.d.). Saskatchewan Open Educational Resources.

- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.

- Whalley, P. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. The Plymouth Student Scientist, 9(1), 252-296.

- The Art and Science of Synthesizing Tert-butyl m-Xylene: A Look at Friedel-Crafts Alkylation. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Friedel-Crafts Alkylation. (n.d.). Beyond Benign.

- Reaction of xylenes with tert.-butylchloride in presence of anhydrous aluminium chloride. (n.d.). ResearchGate.

- Friedel-Crafts Alkylation. (n.d.). Chemistry Steps.

- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.

- F C alkylation of m xylene (Pre-lab lecture). (2021, March 16). YouTube.

- Beck, T. A., & Thomas, O. H. (1966). Method for making 5-t-butyl-m-xylene. U.S. Patent No. 3,284,523. Washington, DC: U.S. Patent and Trademark Office.

- Friedel-Crafts Alkylation. (n.d.). Scribd.

- 5-TERT-BUTYL-M-XYLENE. (n.d.). LookChem.

- Friedel-Crafts reactions Preparation of: 1,3 – Dimethyl-5-tert-butylbenzene. (2021, March 4). Chegg.

- Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO, and Answering Why Rh-Catalyzed Keto-(5 + 2) Reaction of Keto-Vinylcyclopropanes Fails. (2026, January 5). Journal of the American Chemical Society.

- Friedel-Crafts Alkylation of aromatic molecules. (n.d.). Simple Science.

- Process for preparing tertiary-butyl-meta-xylene. (1935). Google Patents.

- 1,3,5-tritert-butylbenzene. (2025, May 20). Chemical Synthesis Database.

- Friedel-Crafts alkylation of p-xylene mechanism'. (n.d.). ResearchGate.

- 5-tert-Butyl-m-xylene. (n.d.). In Wikipedia.

- 1-TERT-BUTYL-3,5-DIMETHYLBENZENE. (2024, October 17). ChemBK.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. lookchem.com [lookchem.com]

- 4. 5-tert-Butyl-m-xylene - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The function of `AlCl_3 ` in Friedel-Craft's reaction is to [allen.in]

- 9. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 10. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. Solved Friedel-Crafts reactions Preparation of: 1,3 – | Chegg.com [chegg.com]

- 16. scribd.com [scribd.com]

- 17. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

Physical properties of 2-tert-butyl-1,3-dimethylbenzene

An In-depth Technical Guide to the Physical Properties of 2-tert-butyl-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an alkylated aromatic hydrocarbon, serves as a crucial building block and solvent in various chemical syntheses.[1] Understanding its fundamental physical properties is paramount for professionals in research and drug development, as these characteristics dictate the compound's behavior in reaction media, its purification requirements, and its handling and storage protocols. This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established analytical principles. We will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for their determination, ensuring a blend of technical accuracy and practical insight.

Molecular and Chemical Identity

Correctly identifying the compound is the foundational step for any scientific investigation. The structural and chemical identifiers for this compound are crucial for cross-referencing in literature and databases.

-

IUPAC Name: this compound[2]

-

CAS Number: 1985-64-4[2]

-

Synonyms: tert-butyl-m-xylene, 2,6-dimethyl-t-butylbenzene[1][2]

The molecule's structure, featuring a bulky tert-butyl group flanked by two methyl groups on a benzene ring, sterically influences its physical and chemical behavior.

Core Physical Properties

The following table summarizes the key physical properties of this compound and its common isomer, 1-tert-butyl-3,5-dimethylbenzene, for comparative context. It is critical to note that while experimental data for the title compound is limited in publicly accessible literature, the properties of its isomers provide valuable reference points.

| Property | This compound | 1-tert-butyl-3,5-dimethylbenzene (Isomer) | Source |

| Molecular Weight | 162.27 g/mol | 162.27 g/mol | [2][3] |

| Boiling Point | (Not experimentally cited) | 205-206 °C | [4][5] |

| Melting Point | (Not experimentally cited) | -18 °C | [6] |

| Density | (Not experimentally cited) | 0.867 g/mL at 25 °C | [4][5] |

| Refractive Index | (Not experimentally cited) | n20/D 1.495 | [4][5] |

Experimental Determination of Physical Properties

The integrity of any physical data relies on robust and reproducible experimental methodology. The following sections detail the principles and step-by-step protocols for measuring the primary physical properties of liquid compounds like this compound.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, serving as a critical indicator of its volatility and purity. For small sample volumes, the micro-reflux or Thiele tube method is highly effective and accurate.[7]

Causality Behind Experimental Choices:

-

Thiele Tube: The specific shape of the Thiele tube is designed to allow for the circulation of the heating oil (e.g., paraffin oil) via convection. This ensures a uniform and gradual temperature increase around the sample, which is essential for an accurate boiling point reading.

-

Inverted Capillary Tube: This small tube traps air. As the sample is heated, this trapped air, along with the sample's vapor, expands and escapes, creating a stream of bubbles. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure. Upon cooling, the point at which the liquid is drawn back into the capillary marks the equilibrium where the external and internal pressures are balanced, precisely indicating the boiling point.[7]

Experimental Protocol:

-

Secure a small test tube containing 1-2 mL of this compound to a thermometer using a wire or thread.

-

Seal one end of a capillary tube using a flame.

-

Place the sealed capillary tube (open end down) into the test tube with the sample.[8]

-

Position the assembly in a Thiele tube filled with a high-boiling point oil, ensuring the sample is fully submerged in the oil bath.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot plate.

-

Observe for a continuous and rapid stream of bubbles emerging from the capillary tube.

-

Cease heating and allow the apparatus to cool slowly.

-

Record the temperature at the precise moment the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point.[7]

Refractive Index Measurement

The refractive index (n) is a dimensionless number that describes how light propagates through a substance. It is a highly characteristic property used to identify and assess the purity of liquid samples. [9]It is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance. [9] Causality Behind Experimental Choices:

-

Abbe Refractometer: This instrument is the standard for measuring the refractive index of liquids. It works by measuring the critical angle at which light is refracted between a prism of known refractive index and the liquid sample.

-

Sodium D-Line (589 nm): The refractive index is dependent on the wavelength of light used. [9]The sodium D-line is a historical and widely accepted standard, allowing for consistent and comparable data across different laboratories. [9]* Temperature Control: Refractive index is sensitive to temperature changes (it generally decreases as temperature increases). [9]Modern refractometers have built-in temperature control, typically set to 20°C (nD20), to ensure standardized and reproducible measurements. [9] Experimental Protocol:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Ensure the prism surface is clean and dry.

-

Using a pipette, apply a few drops of this compound onto the lower prism.

-

Close the prisms securely.

-

Turn on the light source (sodium lamp).

-

Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, distinct line.

-

If necessary, adjust the chromaticity compensator to eliminate any color fringes and sharpen the borderline.

-

Press the "Read" button or look at the scale to obtain the refractive index value.

-

Record the temperature at which the measurement was taken.

Spectroscopic and Purity Confirmation

Before any physical property measurement, the identity and purity of the sample must be confirmed. Spectroscopic methods are indispensable for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the specific arrangement of the tert-butyl and methyl groups on the benzene ring. For 1,3-dimethylbenzene (m-xylene), the proton ratio of aryl to alkyl protons is a key identifier. [10]* Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint. [11]* Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For an alkylbenzene, characteristic C-H stretching and bending vibrations for both aromatic and aliphatic groups, as well as aromatic C=C stretching peaks, would be expected.

Conclusion

The physical properties of this compound are foundational to its application in scientific research and development. While comprehensive experimental data for this specific isomer may not be as readily available as for its counterparts, this guide establishes the authoritative framework for its characterization. By employing the detailed, validated protocols for determining boiling point, density, and refractive index, researchers can generate reliable, high-quality data. Adherence to these standardized methods ensures the integrity and reproducibility of experimental outcomes, which is the cornerstone of scientific advancement.

References

- Doc Brown's Chemistry. Experiments to determine density of liquid.

- Al-Azzawi, A. T., & Alshikh Khalil, M. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1).

- University of Calgary. BOILING POINT DETERMINATION.

- Unknown. Experiment name / Determination of Boiling point Purpose.

- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment.

- Vernier. Determination of a Boiling Point > Experiment 3 from Organic Chemistry with Vernier.

- Unknown. Micro-boiling point measurement.

- ResearchGate. An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. (2016).

- ChemicalBook. 2-bromo-5-(tert-butyl)-1,3-dimethylbenzene synthesis.

- Unknown. MEASUREMENT OF DENSITY.

- Chemistry LibreTexts. The Density of Liquids and Solids (Experiment). (2021).

- Unknown. Experiment 4: Refractive Index.

- YouTube. EXPERIMENTAL DETERMINATION OF THE REFRACTIVE INDEX OF A GLASS PRISM. (2023).

- Home Science Tools. Liquid Density Experiments.

- YouTube. Determining the density of solids and liquids. The Lab Activity. (2024).

- University of Arizona. lab 9:optical materials and dispersion i.

- Virginia Open Data Portal. Compound 529015: this compound. (2025).

- PubChem. This compound.

- SpectraBase. 2-tert-Butyl-5-(tert-butyldimethylsiloxy)-1,3-dimethylbenzene.

- Stenutz. tert-butylbenzene.

- PubChem. Tert-Butylbenzene.

- Cheméo. Benzene, 2-butyl-1,3-dimethyl - Chemical & Physical Properties.

- PubChem. 2-Bromo-5-tert-butyl-1,3-dimethylbenzene.

- Stenutz. 2-isopropyl-1,3-dimethylbenzene.

- Sigma-Aldrich. 1-tert-Butyl-3,5-dimethylbenzene 98%.

- LookChem. Cas 1985-64-4,Benzene, 2-(1,1-dimethylethyl)-1,3-dimethyl.

- ChemBK. 1-TERT-BUTYL-3,5-DIMETHYLBENZENE. (2024).

- Google Patents. WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds.

- ChemicalBook. 1-tert-Butyl-3,5-dimethylbenzene.

- NIST. Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-.

- Sigma-Aldrich. tert-Butylbenzene 99%.

- Doc Brown's Advanced Organic Chemistry. 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum.

- NIST. 5-t-Butyl-1,2,3-trimethylbenzene.

- ResearchGate. EI mass spectrum and fragmentation scheme of the tert-butyl-dimethylsilyl derivative of 3,4-dimethylbenzoic acid.

- ChemicalBook. 1-tert-Butyl-3,5-dimethylbenzene(98-19-1) 1H NMR spectrum.

- SpectraBase. 2-tert-Butyl-3,3-dimethyl-1-butene - Optional[13C NMR].

- ChemicalBook. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 1H NMR spectrum.

- Stenutz. 1-sec-butyl-2,4-dimethylbenzene.

- PubChem. 5-Tert-butyl-m-xylene.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C12H18 | CID 529015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound 529015: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 4. 1-叔丁基-3,5-二甲基苯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. chembk.com [chembk.com]

- 6. 1-tert-Butyl-3,5-dimethylbenzene | 98-19-1 [chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. byjus.com [byjus.com]

- 9. athabascau.ca [athabascau.ca]

- 10. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

IUPAC name for C12H18 aromatic isomer

An In-Depth Technical Guide to the Aromatic Isomers of C12H18: Nomenclature, Synthesis, and Characterization

Abstract

The molecular formula C12H18 represents a diverse array of aromatic isomers, each possessing unique physicochemical properties and potential applications, particularly within the realms of materials science, organic synthesis, and drug development. This guide provides a comprehensive exploration of the major aromatic isomer classes of C12H18, focusing on their systematic IUPAC nomenclature, prevalent synthetic methodologies, and the analytical techniques essential for their differentiation and characterization. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, elucidating the causal relationships behind synthetic strategies and analytical choices. Detailed protocols for synthesis and spectroscopic analysis are provided to serve as a practical reference in a laboratory setting.

Introduction to C12H18 Aromatic Isomers

Aromatic compounds are foundational to numerous chemical and biological processes. Their rigid, planar structures and unique electronic properties make them invaluable scaffolds in medicinal chemistry, where they can engage in various non-covalent interactions with biological targets like proteins and nucleic acids.[1] Isomers with the formula C12H18, which consist of a benzene ring substituted with a total of six carbon atoms in various alkyl configurations, offer a rich landscape for chemical exploration.

The arrangement of these alkyl groups profoundly influences the molecule's symmetry, polarity, steric profile, and reactivity. Consequently, a thorough understanding of the specific isomers is paramount for any application, from designing advanced polymers to synthesizing targeted pharmaceutical agents.[2] This guide will systematically deconstruct the complexity of C12H18 aromatic isomers, beginning with the principles of their nomenclature and proceeding to detailed discussions of their synthesis and characterization.

Principles of IUPAC Nomenclature for Alkylbenzenes

Systematic nomenclature is the unambiguous language of chemistry. For alkyl-substituted benzene derivatives, the International Union of Pure and Applied Chemistry (IUPAC) provides a clear set of rules.

-

Parent Name : If the alkyl substituent has six or fewer carbons, the compound is typically named as an alkyl-substituted benzene.[3] If the alkyl chain has more than six carbons, the benzene ring is treated as a substituent, named "phenyl." For C12H18, all isomers are named as substituted benzenes.

-

Numbering : The carbon atoms in the benzene ring are numbered to give the substituents the lowest possible locants. If multiple numbering schemes are possible, they are assigned in alphabetical order.[4]

-

Common Names : IUPAC retains some common names for simple alkylbenzenes (e.g., Toluene for methylbenzene), but for polysubstituted benzenes, systematic names are preferred for clarity.[3]

-

Positional Isomers : For disubstituted benzenes, the prefixes ortho- (o-, 1,2), meta- (m-, 1,3), and para- (p-, 1,4) are commonly used to describe the relative positions of the substituents.[3]

Major Isomer Classes of C12H18

The six alkyl carbons can be arranged on the benzene ring in numerous ways, leading to several distinct classes of isomers. The most significant are detailed below.

Hexamethylbenzene

With its high degree of symmetry, Hexamethylbenzene is a unique and historically significant isomer.

-

IUPAC Name : 1,2,3,4,5,6-Hexamethylbenzene. The numerical locants are often omitted as the name is unambiguous.[5]

-

Structure : A benzene ring where all six hydrogen atoms are replaced by methyl groups.[5] This planar, hexagonal structure was famously confirmed by Kathleen Lonsdale via X-ray crystallography in 1929, providing crucial evidence for the nature of the benzene system.[5]

-

Properties and Applications : It is a white crystalline powder, insoluble in water but soluble in organic solvents like benzene and ethanol.[5] Due to steric hindrance from the six methyl groups, it resists typical electrophilic aromatic substitution on the ring.[6] It serves as a ligand in organometallic chemistry and as an intermediate in the synthesis of other complex molecules, including certain pharmaceuticals.[6]

-

Synthesis : A common laboratory and industrial synthesis involves the reaction of phenol with methanol at high temperatures (e.g., 530 °C) over a solid acid catalyst like alumina.[7] This proceeds through a series of methylation and rearrangement steps.

Hexylbenzene Isomers

This class features a single six-carbon alkyl chain attached to the benzene ring.

-

IUPAC Names : The primary isomer is n-Hexylbenzene, or simply Hexylbenzene. Branched isomers also exist, such as (1-methylpentyl)benzene, (2-methylpentyl)benzene, etc.

-

Structure : A benzene ring with one hexyl group substituent.

-

Properties and Applications : n-Hexylbenzene is a colorless liquid with a characteristic aromatic odor, insoluble in water.[8] It is used as a solvent and as an intermediate in the production of surfactants and lubricants.[8] In research, it can serve as a model compound for studying hydrophobic interactions and protein transfer reactions.[9]

-

Synthesis : The most direct method is the Friedel-Crafts alkylation of benzene using a hexylating agent like 1-chlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[10]

Diisopropylbenzene Isomers

These isomers contain two three-carbon isopropyl groups.

-

IUPAC Names : 1,2-Diisopropylbenzene (ortho), 1,3-Diisopropylbenzene (meta), and 1,4-Diisopropylbenzene (para).[11]

-

Structure : A benzene ring with two isopropyl [–CH(CH₃)₂] groups.

-

Properties and Applications : All three are colorless liquids with similar boiling points.[11] They are primarily used as industrial precursors. For instance, 1,3-diisopropylbenzene is the main precursor to resorcinol (1,3-dihydroxybenzene) through the Hock rearrangement process.[12]

-

Synthesis : They are produced by the acid-catalyzed alkylation of benzene or isopropylbenzene (cumene) with propylene.[11]

Triethylbenzene Isomers

These isomers feature three two-carbon ethyl groups.

-

IUPAC Names : 1,2,3-Triethylbenzene, 1,2,4-Triethylbenzene, and 1,3,5-Triethylbenzene.[13]

-

Structure : A benzene ring with three ethyl (–CH₂CH₃) groups.

-

Properties and Applications : These are colorless liquids used primarily as research chemicals and organic synthesis intermediates.[14][15] The 1,3,5-isomer is notable for its high symmetry.

-

Synthesis : Typically synthesized via Friedel-Crafts alkylation of benzene with an ethylating agent like chloroethane. Controlling the reaction to achieve a specific trisubstituted isomer can be challenging and often results in a mixture.[16]

Summary of Physicochemical Properties

| Isomer Class | Specific Isomer | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| Hexamethyl- | Hexamethylbenzene | 1,2,3,4,5,6-Hexamethylbenzene | 265.2[5] | 165.6[5] | 1.063 (solid)[5] |

| Hexyl- | n-Hexylbenzene | Hexylbenzene | 226[9] | -61[17] | 0.861[17] |

| Diisopropyl- | 1,2-Diisopropylbenzene | 1,2-Di(propan-2-yl)benzene | ~203-210[18] | - | 0.874 (20°C) |

| 1,3-Diisopropylbenzene | 1,3-Di(propan-2-yl)benzene | 203[12] | -63[12] | 0.856[12] | |

| 1,4-Diisopropylbenzene | 1,4-Di(propan-2-yl)benzene | 210 | -17.1[19] | 0.857 (20°C) | |

| Triethyl- | 1,3,5-Triethylbenzene | 1,3,5-Triethylbenzene | 215[20] | -67[21] | 0.862[20] |

| Mixed Isomers | Triethylbenzene | 218[13] | - | ~0.864 |

Isomer Identification and Characterization Workflow

Distinguishing between structural isomers is a critical task in synthesis and analysis. Since isomers of C12H18 have identical molecular weights, mass spectrometry alone is often insufficient without fragmentation analysis. A multi-technique approach is required for unambiguous identification.

Logical Workflow for Isomer Analysis

The following diagram illustrates a systematic workflow for identifying an unknown C12H18 aromatic isomer.

Caption: Workflow for the systematic identification of a C12H18 aromatic isomer.

Spectroscopic Techniques

Electron Impact (EI) MS is a primary tool. While the molecular ion peak (m/z = 162) confirms the formula, the fragmentation pattern is key to differentiation. Alkylbenzenes typically fragment via benzylic cleavage, producing a prominent tropylium ion (m/z = 91) or substituted derivatives. The relative abundance of fragment ions can help distinguish isomers.[22] For isomers that are difficult to distinguish by EI-MS, softer ionization techniques like Chemical Ionization (CI) can be employed, sometimes with deuterated reagents to count aromatic protons.[23]

IR spectroscopy is exceptionally powerful for determining the substitution pattern on the benzene ring.[24]

-

Aromatic C-H Stretch : A weak but sharp absorption occurs around 3030 cm⁻¹.[25]

-

C=C Ring Stretch : A series of peaks appear in the 1450-1600 cm⁻¹ region.[25]

-

Out-of-Plane (OOP) C-H Bending : This is the most diagnostic region (650-900 cm⁻¹). The pattern of strong absorptions is highly characteristic of the number and position of substituents.[26]

-

Monosubstituted (e.g., Hexylbenzene) : Two strong bands near 770-730 cm⁻¹ and 720-680 cm⁻¹.[24]

-

Ortho-disubstituted (e.g., 1,2-Diisopropylbenzene) : One strong band at 770-735 cm⁻¹.[26]

-

Meta-disubstituted (e.g., 1,3-Diisopropylbenzene) : Bands often appear around 810-750 cm⁻¹ and 725-680 cm⁻¹.[26]

-

Para-disubstituted (e.g., 1,4-Diisopropylbenzene) : A single strong band in the 860-790 cm⁻¹ range.[24]

-

Hexamethylbenzene : Lacks aromatic C-H bonds, so these characteristic OOP bands are absent.

-

¹H and ¹³C NMR provide definitive information about the molecular symmetry and connectivity.

-

¹H NMR :

-

Aromatic Protons : Appear in the δ 7.0-7.5 ppm region. The splitting pattern (singlet, doublet, triplet, etc.) and integration are invaluable for determining the substitution pattern.

-

Alkyl Protons : Appear in the δ 0.8-3.0 ppm region. Protons on carbons directly attached to the ring (benzylic protons) are deshielded and appear further downfield (δ ~2.5 ppm).

-

Symmetry : Highly symmetric molecules yield simple spectra. For example, 1,3,5-triethylbenzene will show a triplet and quartet for the ethyl groups and a single peak for the three equivalent aromatic protons. Hexamethylbenzene famously shows only a single sharp peak for all 18 equivalent methyl protons.

-

-

¹³C NMR :

-

Aromatic Carbons : Resonate in the δ 120-150 ppm range. The number of distinct signals directly indicates the symmetry of the substitution pattern.

-

Alkyl Carbons : Resonate in the upfield region (δ ~15-40 ppm).

-

Experimental Protocols

Protocol: Synthesis of n-Hexylbenzene via Friedel-Crafts Alkylation

Causality : This protocol uses Friedel-Crafts alkylation, a cornerstone of aromatic chemistry for forming C-C bonds.[27] Anhydrous aluminum chloride is the Lewis acid catalyst of choice as it effectively generates the carbocation electrophile from the alkyl halide. An excess of benzene is used as both reactant and solvent to minimize polysubstitution, a common side reaction. The aqueous workup is critical to quench the catalyst and separate the organic product.

Materials :

-

Anhydrous Benzene (Reagent Grade)

-

1-Chlorohexane (99%)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Drying tube (CaCl₂)

-

Separatory funnel

-

Ice bath

-

Hydrochloric acid (10% aq.), Saturated sodium bicarbonate solution, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure :

-

Reaction Setup : Assemble a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Protect the apparatus from moisture with a drying tube.

-

Catalyst Suspension : Under an inert atmosphere (optional but recommended), add 100 mL of anhydrous benzene to the flask, followed by the cautious addition of 1.2 equivalents of AlCl₃. Stir to create a suspension.

-

Alkyl Halide Addition : Add 1.0 equivalent of 1-chlorohexane to the dropping funnel. Add the 1-chlorohexane dropwise to the stirred benzene/AlCl₃ mixture over 30 minutes. Control the exothermic reaction by using an ice bath as needed to maintain a temperature of 20-30°C.

-

Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

-

Quenching and Work-up : Cool the flask in an ice bath. Very slowly and cautiously, add 50 mL of crushed ice, followed by 50 mL of 10% HCl to quench the reaction and dissolve the aluminum salts.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (2 x 30 mL).

-

Washing : Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Purification : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure n-hexylbenzene.

Protocol: Isomer Analysis by GC-MS

Causality : Gas Chromatography (GC) separates volatile isomers based on differences in their boiling points and interactions with the stationary phase. Mass Spectrometry (MS) then provides mass and fragmentation data for identification. A non-polar column is typically used for hydrocarbon analysis, separating isomers based on subtle differences in their van der Waals interactions and shape.

Instrumentation :

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Helium (Carrier Gas)

Procedure :

-

Sample Preparation : Dilute the C12H18 isomer mixture (or synthesized product) in a suitable solvent like hexane or dichloromethane to a concentration of ~100 ppm.

-

GC Method :

-

Injector Temperature : 250°C

-

Carrier Gas Flow : Helium at 1.0 mL/min (constant flow).

-

Oven Program : Initial temperature of 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

-

Injection Volume : 1 µL (split mode, e.g., 50:1 split ratio).

-

-

MS Method :

-

Ion Source : Electron Impact (EI) at 70 eV.

-

Source Temperature : 230°C.

-

Mass Range : Scan from m/z 40 to 300.

-

-

Data Analysis :

-

Identify the retention time of each separated isomer peak in the total ion chromatogram (TIC).

-

Analyze the mass spectrum for each peak. Confirm the molecular ion at m/z 162.

-

Compare the fragmentation pattern to library spectra (e.g., NIST) and known fragmentation rules for alkylbenzenes to identify the specific isomer.

-

Conclusion

The aromatic isomers of C12H18 constitute a diverse and important class of hydrocarbons. A systematic approach, grounded in the principles of IUPAC nomenclature and supported by a suite of powerful spectroscopic techniques, is essential for their unambiguous identification. While sharing a common molecular formula, isomers like the highly symmetric hexamethylbenzene, the linear n-hexylbenzene, and the various diisopropyl- and triethylbenzenes exhibit distinct properties that dictate their synthesis and application. For professionals in research and drug development, the ability to synthesize, isolate, and characterize these specific isomers is a critical skill, enabling the precise molecular engineering required for creating novel materials and therapeutic agents.[28]

References

- Grokipedia. (n.d.). Hexamethylbenzene.